XMT-1519 conjugate-1

STING pathway activation innate immunity THP-1 reporter assay

STING agonist-20 (CAS 2591300-72-8, Compound 95) is the specific ABZI-class payload used in the clinical-stage ADC XMT-2056 (calotatug ginistinag). Researchers requiring STING-activating payloads for ISAC synthesis face the critical challenge of procuring the exact starting material used in clinical development-substituting an alternative agonist yields a different conjugate with unknown safety, efficacy, and IP status. This compound directly resolves that translational continuity risk. - Clinically validated payload for XMT-2056, enabling dose benchmarking and conjugation protocol replication. - Defined EC₅₀ of 30-100 nM in THP-1 cells provides a post-conjugation potency benchmark. - Hydroxyl-terminated propoxy handle enables precise, site-specific linker conjugation.

Molecular Formula C101H149N23O42
Molecular Weight 2357.4 g/mol
Cat. No. B12396827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMT-1519 conjugate-1
Molecular FormulaC101H149N23O42
Molecular Weight2357.4 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCNC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CN7C(=O)C=CC7=O
InChIInChI=1S/C101H149N23O42/c1-6-63-90(165-59(4)114-63)97(150)120-100-118-67-45-61(92(102)146)47-73(85(67)122(100)21-8-9-22-123-94-68(46-62(48-110-94)93(103)147)119-101(123)121-98(151)91-64(7-2)115-60(5)166-91)163-23-10-24-164-99(152)58(3)113-76(133)17-25-153-29-31-155-27-19-104-74(131)13-11-66(117-82(139)55-124-83(140)15-16-84(124)141)96(149)112-54-81(138)109-53-80(137)108-52-79(136)107-51-78(135)105-20-28-156-32-34-158-36-38-160-40-42-162-44-43-161-41-39-159-37-35-157-33-30-154-26-18-77(134)116-65(95(148)111-50-70(128)87(143)89(145)72(130)57-126)12-14-75(132)106-49-69(127)86(142)88(144)71(129)56-125/h8-9,15-16,45-48,58,65-66,69-72,86-89,125-130,142-145H,6-7,10-14,17-44,49-57H2,1-5H3,(H2,102,146)(H2,103,147)(H,104,131)(H,105,135)(H,106,132)(H,107,136)(H,108,137)(H,109,138)(H,111,148)(H,112,149)(H,113,133)(H,116,134)(H,117,139)(H,118,120,150)(H,119,121,151)/b9-8+/t58-,65-,66-,69-,70-,71+,72+,86+,87+,88+,89+/m0/s1
InChIKeyPNVXQAAGASVPRX-DXOQEFCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-20 (Compound 95) Procurement Guide: A Dimeric Oxazole-Based STING Agonist Scaffold for ADC Development


STING Agonist-20 (CAS 2591300-72-8, Compound 95) is a non-nucleotide small molecule agonist of the stimulator of interferon genes (STING) pathway, characterized by a unique dimeric structure containing two imidazo[4,5-b]pyridine moieties tethered via a but-2-enyl linker and capped with 4-ethyl-2-methyl-1,3-oxazole-5-carbonyl groups. Unlike cyclic dinucleotides (CDNs) such as ADU-S100, this compound belongs to the amidobenzimidazole (ABZI) class of STING agonists and serves as the pharmacologically active payload in the HER2-targeted antibody-drug conjugate (ADC) XMT-2056 (calotatug ginistinag), which has entered clinical development . The compound functions by directly binding to human STING protein and inducing downstream IRF3 and NF-κB pathway activation, leading to type I interferon and pro-inflammatory cytokine production . Its modular architecture—featuring a hydroxyl-terminated propoxy handle amenable to linker conjugation—positions it as a specialized scaffold for the synthesis of immune-stimulating antibody conjugates (ISACs) rather than as a standalone therapeutic .

1
Immune-stimulating ADC synthesis: serves as the specific STING-agonist payload scaffold for XMT-2056
2
Dimeric STING mechanism studies: enables research on bivalent target engagement and signaling bias
3
Payload benchmarking: supports cross-study comparability in HER2-targeted ISAC development

Why STING Agonist-20 Cannot Be Casually Substituted: Functional and Structural Specificity in ADC Contexts


STING agonist-20 cannot be interchanged with other STING agonists such as ADU-S100 (a CDN) or diABZI (a monomeric ABZI) due to three fundamental and verifiable differences. First, its activation potency in human THP-1 cells (EC₅₀ 30-100 nM) differs quantitatively from that of diABZI STING agonist-1 (EC₅₀ 130 nM in human PBMCs), establishing a baseline potency differential that would alter dose-response relationships in any comparative study [1]. Second, its dimeric architecture—two identical BRD4/imidazopyridine-like warheads connected by a C4 alkenyl linker—generates a distinct binding stoichiometry and conformational profile relative to monomeric ABZIs, which impacts ternary complex formation when conjugated to antibodies. Third, and most critically for procurement decisions, STING agonist-20 is the specific, named starting material for the synthesis of XMT-2056 ; substituting an alternative STING agonist in this ADC synthesis pathway would generate a different chemical entity with unknown safety, efficacy, and intellectual property status, rendering the resulting conjugate unsuitable for translational continuity with existing clinical data. The compound's hydroxyl-terminated propoxy handle is precisely positioned for linker attachment in XMT-2056; alternative agonists lack this exact conjugation geometry.

CDN agonists (ADU-S100)
Distinct chemotype: substitution would generate a different ADC entity and lose translational continuity with clinical-stage XMT-2056
Monomeric ABZI (diABZI)
Lacks dimeric architecture required for bivalent STING binding; conjugation geometry and activation potency may not transfer directly
Alternative STING agonists
Absence of the hydroxyl-terminated propoxy handle prevents precise linker attachment used in reported ADC constructs

STING Agonist-20 Comparative Performance Evidence: Potency, Synthesis Yield, and ADC Payload Differentiation


Comparative Activation Potency: STING Agonist-20 (EC₅₀ 30-100 nM) vs. diABZI STING Agonist-1 (EC₅₀ 130 nM)

STING agonist-20 activates the STING signaling pathway in THP-1 cells with a reported EC₅₀ range of 30-100 nM [1]. In comparison, the structurally distinct non-nucleotide agonist diABZI STING agonist-1 (a monomeric ABZI derivative) exhibits an EC₅₀ of 130 nM in human peripheral blood mononuclear cells (PBMCs) [2]. While the cell systems differ (THP-1 vs. PBMCs), the data establish that STING agonist-20 operates in a low-nanomolar potency range that is at minimum comparable to, and potentially more potent than, the widely used diABZI benchmark. This potency differential, if confirmed in head-to-head assays, would translate to lower required molar equivalents when employed as an ADC payload.

Activation Potency
Reported
EC₅₀ 30–100 nM (THP-1 cells)
Supports ADC payload potency context
Comparator diABZI (130 nM) assayed in PBMCs; head-to-head data to verify
STING pathway activation innate immunity THP-1 reporter assay EC₅₀ comparison

Patent-Documented Synthetic Yield Differential: STING Agonist-20 vs. Improved Synthetic Routes

According to Chinese Patent Application CN114585623A (published 2023), the synthesis of STING agonist-20 from precursor 2591301-47-0 proceeds via a two-step sequence that achieves only a 7.2% overall yield at the milligram scale [1]. This extraordinarily low yield has driven the development of alternative synthetic routes described in subsequent patent filings (e.g., CN202311749250), which claim to improve efficiency and scalability. The patent literature therefore establishes a baseline synthetic efficiency of 7.2% for the originally disclosed route [1]. In contrast, commercial sources currently list the compound with 98-99.8% purity and availability at quantities up to 100 mg or more, indicating that industrial-scale synthesis has been successfully optimized beyond the original patent limitations . For procurement, this means that while the compound is commercially available, its synthesis remains non-trivial, and batch-to-batch consistency should be verified.

Synthetic Yield (Patent)
Data to verify
7.2% overall (original two-step route, mg scale)
Context for procurement lead time and cost
Commercial batches report 98–99.8% purity; batch consistency review needed
process chemistry synthetic yield patent analysis milligram-scale synthesis

Payload-Specific Differentiation: STING Agonist-20 as the Exclusive STING Agonist Component of XMT-2056

STING agonist-20 serves as the sole STING agonist payload in XMT-2056 (calotatug ginistinag), a HER2-targeted Immunosynthen STING-agonist ADC developed by Mersana Therapeutics that has advanced to clinical evaluation . In this construct, STING agonist-20 (HY-148068) is conjugated to a HER2-targeting antibody via a proprietary linker (HY-148067). This specific payload-linker-antibody combination is not achievable with alternative STING agonists due to the precise geometry of the conjugation handle on STING agonist-20. The clinical progression of XMT-2056 establishes STING agonist-20 as a clinically relevant payload scaffold, whereas alternative STING agonists such as ADU-S100 or diABZI have not been validated in analogous ADC formats [1]. For laboratories developing ISACs or benchmarking ADC payloads, STING agonist-20 offers direct comparability to the XMT-2056 clinical candidate, which is not available with any other STING agonist.

ADC Payload Differentiation
Head-to-head
Sole STING payload in clinical-stage ADC XMT-2056
Enables direct translational comparability
ADU-S100 and diABZI not validated in ADC format
antibody-drug conjugate HER2-targeted ADC ISAC clinical-stage payload

Structural Determinant of Function: Dimeric Architecture Enables Bivalent STING Engagement

STING agonist-20 features a symmetric dimeric architecture comprising two identical imidazo[4,5-b]pyridine-6-carboxamide warhead units, each bearing a 4-ethyl-2-methyl-1,3-oxazole-5-carboxamide moiety, connected via an (E)-but-2-enyl linker . This dimeric arrangement mimics the natural 2'3'-cGAMP ligand, which binds STING as an asymmetric dimer, and contrasts with monomeric ABZI agonists such as diABZI. The C₂-symmetric design enables bivalent engagement of the STING homodimer interface, a binding mode that has been structurally validated to enhance residence time and activation potency relative to monomeric ligands [1]. In the context of ADC payload selection, this dimeric architecture provides a high local concentration of STING-activating pharmacophore upon antibody-mediated tumor delivery, a feature not replicated by monomeric STING agonists.

Dimeric Architecture
Class-level
C₂-symmetric bis(imidazopyridine-oxazole) scaffold
Suggests bivalent STING binding mode
Functional advantage relative to monomeric ABZI requires validation
dimeric STING agonist ABZI scaffold bivalent binding structure-activity relationship

Optimal Research and Development Applications for STING Agonist-20 Based on Verified Evidence


Synthesis and Characterization of Immune-Stimulating Antibody Conjugates (ISACs)

STING agonist-20 is most appropriately procured for the synthesis of ISACs, where it serves as the STING-activating payload conjugated to tumor-targeting antibodies. The compound's hydroxyl-terminated propoxy handle provides a defined attachment point for linker chemistry, as validated by its use in XMT-2056 . Researchers developing novel ISACs can leverage the clinical precedent of XMT-2056 for dose selection and conjugation chemistry optimization. The 30-100 nM EC₅₀ in THP-1 cells provides a benchmark for confirming retained activity post-conjugation .

Mechanistic Studies of Dimeric STING Agonist Binding and Signaling

The dimeric architecture of STING agonist-20 makes it a valuable tool compound for investigating bivalent STING engagement mechanisms. Its two identical imidazo[4,5-b]pyridine-oxazole warheads connected by an (E)-but-2-enyl linker provide a simplified model for studying how symmetric dimeric ligands induce STING homodimer activation . Comparative studies against monomeric ABZIs such as diABZI (EC₅₀ 130 nM) can elucidate the contribution of bivalency to potency, residence time, and downstream signaling bias .

Benchmarking ADC Payload Potency in STING Pathway Activation Assays

Given its established EC₅₀ range of 30-100 nM in THP-1 cells and its validated use as the payload in the clinical-stage ADC XMT-2056, STING agonist-20 serves as a standardized reference compound for evaluating novel STING agonist payloads or ADC constructs . Laboratories developing next-generation STING-targeted therapies can use this compound to calibrate assay systems and benchmark the potency of proprietary payloads against a clinically relevant comparator .

Vaccine Adjuvant Formulation Development for Preclinical Cancer Models

STING agonist-20 is indicated in the literature as a vaccine adjuvant for cancer and inflammatory disease research . Its activity profile (EC₅₀ 30-100 nM) and synthetic tractability make it suitable for formulation studies where a non-nucleotide STING agonist with defined purity (≥98%) is required . Note that in vivo applications using this compound as a standalone agent require independent pharmacokinetic and toxicity assessment, as public comparative data against CDN agonists in systemic administration contexts are not available.

Application
Selection Property
Validation Focus
ISAC synthesis (XMT-2056 analog)
Hydroxyl-terminated conjugation handle
Post-conjugation STING activity retention
Dimeric STING binding studies
Bivalent warhead architecture
Residence time and signaling bias endpoints
ADC payload benchmarking
Clinical-stage payload precedent
Cross-study potency assay calibration
Vaccine adjuvant formulation research
Non-nucleotide STING agonist scaffold
Independent PK and toxicity assessment required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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